molecular formula C7H17ClN2 B11735229 1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride

1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride

Katalognummer: B11735229
Molekulargewicht: 164.67 g/mol
InChI-Schlüssel: BVCJEYPSCIMXKX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride is a chemical compound with a unique structure that includes a cyclopropyl ring and a dimethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride typically involves the reaction of cyclopropylmethanol with dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and quality. Advanced techniques such as continuous flow reactors and automated systems are employed to enhance efficiency and reduce production costs.

Analyse Chemischer Reaktionen

Types of Reactions

1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various chemicals and materials, contributing to advancements in industrial processes.

Wirkmechanismus

The mechanism of action of 1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-{1-[(Dimethylamino)methyl]cyclopropyl}methanol
  • 1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine
  • 1-{1-[(Dimethylamino)methyl]cyclopropyl}methanone

Uniqueness

1-{1-[(Dimethylamino)methyl]cyclopropyl}methanamine hydrochloride is unique due to its specific structure, which includes a cyclopropyl ring and a dimethylamino group. This combination imparts distinct chemical and biological properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic applications further highlight its uniqueness compared to similar compounds.

Eigenschaften

Molekularformel

C7H17ClN2

Molekulargewicht

164.67 g/mol

IUPAC-Name

[1-[(dimethylamino)methyl]cyclopropyl]methanamine;hydrochloride

InChI

InChI=1S/C7H16N2.ClH/c1-9(2)6-7(5-8)3-4-7;/h3-6,8H2,1-2H3;1H

InChI-Schlüssel

BVCJEYPSCIMXKX-UHFFFAOYSA-N

Kanonische SMILES

CN(C)CC1(CC1)CN.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.